![molecular formula C22H20F2N6O2 B2544097 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251631-60-3](/img/structure/B2544097.png)
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique, allowing them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This makes them versatile in the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles, including 1,2,4-triazoles, are known to undergo a variety of chemical reactions . They can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .Scientific Research Applications
Antimicrobial and Antitumor Agents
Compounds containing the triazolopyrimidine scaffold, similar to the chemical structure , have been synthesized with potential applications as antimicrobial and antitumor agents. Such compounds have shown promising activity against various microbial strains and cancer cell lines, indicating their potential in the development of new therapeutic agents. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, with some demonstrating cytotoxic effects comparable to standard treatments against specific cancer cell lines (Riyadh, 2011).
Antimicrobial Activity
Several synthesized compounds that share a core structure with the mentioned chemical have been evaluated for their antimicrobial activities. These studies offer insights into the structural features conducive to antimicrobial properties, helping in the design of new drugs to combat resistant microbial strains. For example, compounds with the pyrimidine-triazole derivatives have been investigated for their antibacterial activities against Gram-positive and Gram-negative bacteria, showing effectiveness in some cases (Farghaly & Hassaneen, 2013).
Phosphodiesterase Inhibitors
The triazolo[1,5-a]pyrimidine derivatives have also been studied for their role as phosphodiesterase inhibitors, which have potential therapeutic applications in treating diseases characterized by excessive phosphodiesterase activity. This demonstrates the chemical's relevance in developing treatments for conditions like asthma and COPD (Davies & Evans, 1973).
Insecticidal Properties
Research into the application of triazolopyrimidines extends into the development of insecticidal compounds. These studies have led to the identification of substances with potent insecticidal activity against common agricultural pests, showcasing the broader applicability of these chemical structures in pest management (Fadda et al., 2017).
Antimalarial Effects
Compounds featuring the triazolopyrimidine core have demonstrated antimalarial effects in experimental models. This highlights the potential use of such chemicals in developing new antimalarial drugs, contributing to the ongoing fight against malaria (Werbel, Elslager, & Chu, 1973).
Mechanism of Action
properties
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O2/c1-12-5-7-16(10-17(12)24)26-21-25-14(3)8-19-28-29(22(32)30(19)21)11-20(31)27-18-9-15(23)6-4-13(18)2/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPYXOFKWJIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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